molecular formula C14H17N B12563909 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- CAS No. 201036-30-8

1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12563909
CAS No.: 201036-30-8
M. Wt: 199.29 g/mol
InChI Key: QFYLEADXKNLMPJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H19N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the aromatic ring, reducing it to a dihydropyrrole derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups. These reactions are facilitated by the electron-donating nature of the tert-butyl group, which activates the ring towards electrophilic attack.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Pyrrole derivatives, including this compound, have shown potential as bioactive molecules.

    Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. Pyrrole derivatives are known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases . These interactions can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, the compound may act as an antagonist to certain receptors, further influencing biological activity.

Comparison with Similar Compounds

1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione: This compound shares the pyrrole core but differs in the presence of carbonyl groups at positions 2 and 5. It exhibits different reactivity and biological activity.

    Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: This compound has a similar tert-butylphenyl group but lacks the pyrrole ring.

The uniqueness of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- lies in its combination of the pyrrole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

201036-30-8

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pyrrole

InChI

InChI=1S/C14H17N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h4-11H,1-3H3

InChI Key

QFYLEADXKNLMPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

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